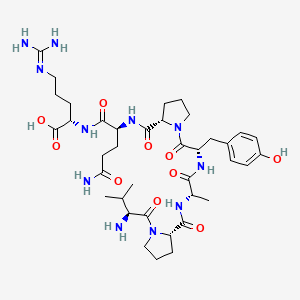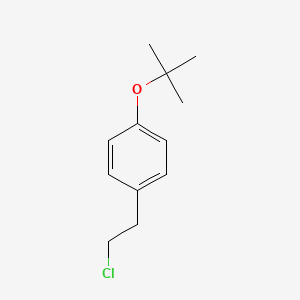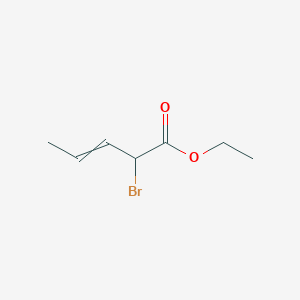
1-Decyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decyl-9H-fluorene is an organic compound belonging to the fluorene family, characterized by the presence of a decyl group attached to the ninth position of the fluorene structure. Fluorene itself is a polycyclic aromatic hydrocarbon with a distinctive structure that includes a five-membered ring fused to two benzene rings. The addition of a decyl group enhances its solubility and alters its chemical properties, making it a compound of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Decyl-9H-fluorene can be synthesized through several methods, including:
Alkylation of Fluorene: This method involves the reaction of fluorene with decyl halides (such as decyl bromide) in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions.
Grignard Reaction: Another approach involves the use of a Grignard reagent, such as decylmagnesium bromide, which reacts with fluorenone to form this compound after subsequent reduction.
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Decyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorenone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert fluorenone derivatives back to this compound using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the fluorene ring. For example, nitration using nitric acid and sulfuric acid can yield nitrofluorene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: this compound.
Substitution: Nitrofluorene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Decyl-9H-fluorene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with biological membranes.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Wirkmechanismus
The mechanism of action of 1-decyl-9H-fluorene depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, altering their function. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. In electronic applications, its photophysical properties enable it to participate in light-emitting processes, making it useful in OLEDs.
Vergleich Mit ähnlichen Verbindungen
Fluorene: The parent compound without the decyl group. It has similar chemical properties but lower solubility in organic solvents.
9,9-Dioctyl-9H-fluorene: Another derivative with octyl groups instead of decyl. It has different solubility and photophysical properties.
9-Fluorenone: The oxidized form of fluorene, used in various chemical reactions and as an intermediate in organic synthesis.
Uniqueness: 1-Decyl-9H-fluorene is unique due to the presence of the decyl group, which enhances its solubility and alters its chemical reactivity. This makes it more suitable for specific applications, such as in the production of OLEDs and other electronic materials.
Eigenschaften
CAS-Nummer |
184856-52-8 |
|---|---|
Molekularformel |
C23H30 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
1-decyl-9H-fluorene |
InChI |
InChI=1S/C23H30/c1-2-3-4-5-6-7-8-9-13-19-15-12-17-22-21-16-11-10-14-20(21)18-23(19)22/h10-12,14-17H,2-9,13,18H2,1H3 |
InChI-Schlüssel |
HGAYKTZIOSRHOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=C2CC3=CC=CC=C3C2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)


![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)
![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)



![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)



![2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)](/img/structure/B12558158.png)
